3-Nitroanthracen-1-amine
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Overview
Description
3-Nitroanthracen-1-amine: is an organic compound that belongs to the class of nitroamines It is characterized by the presence of a nitro group (-NO2) attached to the anthracene ring system at the 3-position and an amine group (-NH2) at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroanthracen-1-amine typically involves the nitration of anthracene followed by the introduction of the amine group. One common method is the nitration of anthracene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position. The resulting 3-nitroanthracene is then subjected to a reduction reaction to convert the nitro group to an amine group, yielding this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Nitroanthracen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives or nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Nitroanthracen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Nitroanthracen-1-amine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity .
Comparison with Similar Compounds
Anthracen-1-amine: Lacks the nitro group, resulting in different chemical properties and reactivity.
3-Nitroanthracene: Lacks the amine group, affecting its biological activity and applications.
Nitroanilines: Compounds with nitro and amine groups on different aromatic systems, leading to variations in their chemical behavior.
Uniqueness: 3-Nitroanthracen-1-amine is unique due to the specific positioning of the nitro and amine groups on the anthracene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
223608-60-4 |
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Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-nitroanthracen-1-amine |
InChI |
InChI=1S/C14H10N2O2/c15-14-8-12(16(17)18)6-11-5-9-3-1-2-4-10(9)7-13(11)14/h1-8H,15H2 |
InChI Key |
IPBDJUNNGVBWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C(C=C3N)[N+](=O)[O-] |
Origin of Product |
United States |
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